1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-9-10-18(19(12-17)27-2)22-21(25)16-8-11-20(24)23(14-16)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXSZORWJBCFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and other biological activities. The compound's structure suggests it may interact with various biological pathways, making it a candidate for further research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dihydropyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
- Case Study : A study involving derivatives of dihydropyridine compounds demonstrated their ability to inhibit the growth of human colon cancer (HT29) and prostate cancer (DU145) cell lines. The MTT assay results indicated a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent .
Antimicrobial Activity
In addition to anticancer effects, there is evidence suggesting antimicrobial properties:
- Screening Results : Compounds structurally related to this compound have shown activity against various bacterial strains. For example, derivatives have been tested against Pseudomonas aeruginosa and Staphylococcus aureus with promising results .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the molecule:
| Modification | Effect |
|---|---|
| Substitution on the benzyl group | Increased cytotoxicity against cancer cells |
| Variation in the methoxy groups | Altered antimicrobial potency |
| Changes in the carboxamide moiety | Enhanced binding affinity to target proteins |
This table illustrates how subtle changes in chemical structure can lead to significant variations in biological activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with key biological targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
